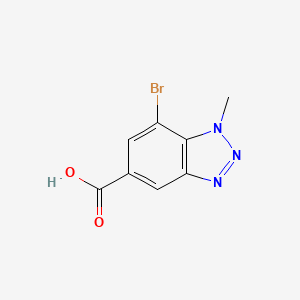

7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid

描述

Crystallographic Analysis and Molecular Geometry

The crystallographic structure of this compound reveals a planar benzotriazole core system with significant geometric implications arising from the specific substitution pattern. The compound crystallizes with distinctive structural parameters that reflect the influence of both the bromine and carboxylic acid substituents on the overall molecular geometry. The benzotriazole ring system maintains its characteristic planar configuration, with the triazole portion exhibiting minimal deviation from planarity despite the presence of bulky substituents.

The bromine atom at the 7-position introduces significant electronic effects that influence the electron density distribution across the aromatic system. This halogen substitution creates a notable asymmetry in the molecule, affecting both the physical properties and chemical reactivity of the compound. The carboxylic acid group at the 5-position adopts a coplanar arrangement with the benzotriazole ring, facilitating extended conjugation and enhancing the overall stability of the molecular framework.

The methyl group attached to the 1-position nitrogen atom occupies a position that minimizes steric hindrance while maintaining the favorable electronic configuration of the triazole ring. This N-methylation pattern is crucial for determining the tautomeric preferences and coordination behavior of the compound. The molecular geometry demonstrates that the presence of these three distinct substituents creates a unique three-dimensional structure that is significantly different from the parent benzotriazole molecule.

Intermolecular interactions in the crystal lattice are dominated by hydrogen bonding patterns involving the carboxylic acid functional group. These interactions contribute to the overall crystal packing efficiency and influence the physical properties of the solid-state material. The bromine atom also participates in weak halogen bonding interactions that further stabilize the crystal structure.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

The spectroscopic characterization of this compound provides comprehensive structural confirmation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals distinctive chemical shift patterns that reflect the unique electronic environment created by the substitution pattern. The proton nuclear magnetic resonance spectrum displays characteristic signals that can be definitively assigned to specific molecular positions based on their chemical shifts and coupling patterns.

The aromatic protons in the benzotriazole ring system exhibit downfield chemical shifts consistent with the electron-withdrawing effects of both the bromine and carboxylic acid substituents. The methyl group attached to the nitrogen atom appears as a sharp singlet in the aliphatic region, providing clear evidence for the N-methylation pattern. The carboxylic acid proton, when observable, appears significantly downfield and often exhibits broadening due to rapid exchange processes.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural insights through the observation of distinct carbon environments. The carbonyl carbon of the carboxylic acid group appears in the characteristic downfield region, while the aromatic carbons show chemical shifts that reflect the influence of the various substituents. The methyl carbon attached to nitrogen exhibits a unique chemical shift that distinguishes it from other alkyl carbons in related compounds.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups. The carboxylic acid carbonyl stretch appears in the expected frequency range, while the nitrogen-containing heterocycle contributes distinctive absorptions in the fingerprint region. The carbon-bromine bond contributes to the overall spectroscopic fingerprint of the compound.

Ultraviolet-visible spectroscopy demonstrates absorption characteristics that reflect the extended conjugation within the benzotriazole system. The presence of the bromine and carboxylic acid substituents influences both the position and intensity of the absorption maxima compared to simpler benzotriazole derivatives.

Tautomeric Forms and Protonation States

The tautomeric behavior of this compound represents a complex equilibrium system influenced by both the substitution pattern and environmental conditions. Unlike simple benzotriazoles that can exist in multiple tautomeric forms, the N-methylation at the 1-position significantly restricts the tautomeric possibilities by fixing the position of one nitrogen substituent. This structural constraint eliminates the possibility of proton migration between the nitrogen atoms of the triazole ring, resulting in a more stable and predictable tautomeric behavior.

The carboxylic acid functional group introduces additional complexity through its own acid-base equilibrium. The compound exhibits a predicted pKa value that reflects the influence of the electron-withdrawing effects of both the triazole ring and the bromine substituent on the acidity of the carboxyl group. Under physiological conditions, the carboxylic acid group predominantly exists in its deprotonated form, creating a negatively charged carboxylate anion that significantly enhances the compound's coordination capabilities.

The protonation state of the compound varies significantly with solution pH, affecting both its solubility and reactivity characteristics. In acidic conditions, the carboxylic acid remains protonated, while the triazole nitrogen atoms may also undergo protonation under extremely acidic conditions. The specific pKa values determine the predominant species present at any given pH, with important implications for biological activity and coordination chemistry applications.

The electron-withdrawing nature of the bromine substituent influences the basicity of the triazole nitrogen atoms, making them less prone to protonation compared to unsubstituted benzotriazole derivatives. This electronic effect contributes to the overall stability of the compound under various pH conditions and affects its behavior in coordination complexes.

Table 1: Tautomeric and Protonation State Analysis

| pH Range | Predominant Form | Carboxyl State | Triazole State | Charge |

|---|---|---|---|---|

| < 2.0 | Fully protonated | -COOH | Protonated N | +1 |

| 2.0-4.0 | Neutral | -COOH | Neutral | 0 |

| 4.0-10.0 | Carboxylate | -COO⁻ | Neutral | -1 |

| > 10.0 | Deprotonated | -COO⁻ | Neutral | -1 |

Comparative Analysis with Related Benzotriazole Derivatives

The structural characteristics of this compound can be meaningfully compared with various related benzotriazole derivatives to understand the specific influences of its substitution pattern. Comparison with 5-bromo-1-methyl-1H-1,2,3-benzotriazole reveals the significant impact of carboxylic acid substitution on both the electronic properties and coordination behavior of the molecule. The presence of the carboxyl group introduces additional hydrogen bonding capabilities and significantly enhances the compound's ability to form stable complexes with metal ions.

When compared to benzotriazole-5-carboxylic acid, the addition of both the bromine and methyl substituents creates a compound with distinctly different physical and chemical properties. The bromine substitution introduces significant steric bulk and electronic effects that influence the coordination geometry and binding affinity in metal complexes. The N-methylation eliminates tautomeric ambiguity while potentially reducing the basicity of the remaining nitrogen atoms in the triazole ring.

Analysis of 7-bromo-5-methyl-1H-benzotriazole provides insights into the effects of different substitution positions on the overall molecular properties. The positioning of the methyl group on the benzene ring versus the nitrogen atom creates dramatically different electronic environments and coordination capabilities. The carboxylic acid functionality in the target compound provides superior coordination versatility compared to simple alkyl substitution.

The comparison with polymer-supported benzotriazole derivatives demonstrates the importance of the free carboxylic acid group for maintaining optimal coordination properties. The compound's ability to function as a bifunctional ligand stems directly from the combination of the triazole nitrogen donors and the carboxylate oxygen donors, creating multiple coordination sites within a single molecule.

Table 2: Comparative Properties of Related Benzotriazole Derivatives

| Compound | Molecular Weight | Key Substituents | Coordination Sites | Tautomeric Forms |

|---|---|---|---|---|

| This compound | 256.06 | Br, Me, COOH | N, N, O, O | Fixed |

| 5-Bromo-1-methyl-1H-1,2,3-benzotriazole | 212.05 | Br, Me | N, N | Fixed |

| Benzotriazole-5-carboxylic acid | 163.13 | COOH | N, N, O, O | Multiple |

| 7-Bromo-5-methyl-1H-benzotriazole | 212.05 | Br, Me | N, N | Multiple |

The electronic effects of the bromine substituent significantly influence the coordination behavior when compared to unhalogenated derivatives. The electron-withdrawing nature of bromine reduces the electron density on the triazole nitrogen atoms, potentially affecting the strength of metal-nitrogen bonds in coordination complexes. However, this electronic modification can also lead to enhanced selectivity in metal binding and improved stability of certain coordination geometries.

The comparative analysis reveals that this compound represents a unique combination of structural features that provides distinct advantages in coordination chemistry applications. The fixed tautomeric state ensures predictable coordination behavior, while the combination of hard and soft donor atoms offers versatility in metal complex formation. The specific electronic modifications introduced by the bromine and methyl substituents create opportunities for fine-tuning the properties of resulting coordination compounds.

属性

IUPAC Name |

7-bromo-1-methylbenzotriazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O2/c1-12-7-5(9)2-4(8(13)14)3-6(7)10-11-12/h2-3H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQACSHHQKNJCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2Br)C(=O)O)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation Methods Analysis

General Synthetic Strategy

The synthesis generally follows these steps:

Step 1: Synthesis of benzotriazole core

The benzotriazole nucleus is commonly prepared by cyclization of o-phenylenediamine derivatives with nitrous acid or related diazotization agents. This forms the 1,2,3-benzotriazole skeleton.Step 2: Selective bromination

Bromination is performed on the benzotriazole ring, targeting the 7-position. This requires controlled conditions to avoid polybromination or substitution at undesired positions.Step 3: N1-methylation

Methylation at the N-1 position is achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. However, direct methylation often leads to isomeric mixtures (N-1 vs. N-2 methylation), complicating purification.Step 4: Introduction of carboxylic acid at the 5-position

This can be accomplished either by starting from a suitably substituted precursor or by functional group transformation after core formation.

Detailed Synthetic Route from Literature and Patents

Cyclization and Formation of Benzotriazole Core

The benzotriazole ring is synthesized by diazotization of o-phenylenediamine derivatives, followed by intramolecular cyclization. For example, reaction of o-phenylenediamine with sodium nitrite under acidic conditions produces benzotriazole derivatives.

Cyclocondensation methods involving 2-(arylamino)aryl iminophosphoranes also yield 1-substituted benzotriazoles under mild conditions, providing a regioselective approach.

Selective Bromination

Bromination at the 7-position is typically performed on the benzotriazole or its precursor with brominating agents such as N-bromosuccinimide (NBS) under controlled temperature to avoid overbromination.

The presence of electron-withdrawing groups like carboxylic acid can direct bromination regioselectively.

N1-Methylation via Alternative Routes to Avoid Isomer Formation

Direct methylation of 5-bromoindazole analogs leads to isomeric mixtures of 1-methyl and 2-methyl derivatives, which are difficult to separate due to close Rf values in chromatography.

A patented method (CN113912544A) circumvents this by synthesizing 5-bromo-1-methylindazole through a three-step process:

Condensation of 2-fluoro-5-bromobenzaldehyde with formylhydrazine to form an intermediate.

Cyclization in the presence of alkali and polar aprotic solvents (e.g., potassium carbonate in DMSO) to close the ring.

Reduction with borane complexes (e.g., borane-dimethyl sulfide) to yield the 5-bromo-1-methylindazole with high purity and no isomer contamination.

This method avoids the isomer problem inherent in direct methylation and is suitable for scale-up due to fewer purification steps and higher yield (approx. 80%).

Introduction of the Carboxylic Acid Group

The carboxylic acid at the 5-position can be introduced by starting from 5-carboxy-substituted benzaldehyde derivatives or by oxidation of methyl or aldehyde substituents after ring formation.

Alternatively, the carboxylation can be achieved by lithiation at the 5-position followed by carbonation with CO2.

Experimental Data and Conditions (Based on Patent CN113912544A)

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-Fluoro-5-bromobenzaldehyde + formylhydrazine + acetic acid, 0°C to RT | Condensation to form intermediate A | - | Formylhydrazine prepared from ethyl formate + hydrazine hydrate |

| 2 | Intermediate A + K2CO3 + DMSO, 90-100°C overnight | Cyclization to intermediate B | 87 | Alkali base and polar aprotic solvent used for ring closure |

| 3 | Intermediate B + BH3-Me2S (borane-dimethyl sulfide), 0-45°C | Reduction to 5-bromo-1-methylindazole | 80 | Quenching with methanol and acid-base extraction for purification |

Summary Table of Preparation Methods

| Preparation Step | Method/Reaction Type | Key Reagents | Advantages | Challenges |

|---|---|---|---|---|

| Benzotriazole core synthesis | Diazotization and cyclization | o-Phenylenediamine + NaNO2/H+ | Well-established, high yield | Requires careful control of conditions |

| Selective bromination | Electrophilic aromatic substitution | NBS or bromine, controlled temp | Regioselective substitution | Overbromination risk |

| N1-Methylation | Direct methylation or indirect synthesis | Methyl iodide or borane reduction method | Indirect method avoids isomers | Direct methylation yields isomers |

| Carboxylic acid introduction | Substitution or oxidation | Lithiation + CO2 or starting material | Enables functional group installation | Multi-step, may require harsh conditions |

科学研究应用

Chemistry

7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid serves as a building block in the synthesis of complex organic molecules. It is particularly valuable in coordination chemistry as a ligand due to its ability to form stable complexes with metal ions.

Biology

Research indicates that this compound exhibits various biological activities , including:

- Antimicrobial Activity : Effective against resistant bacterial strains.

- Antiviral Activity : Potential efficacy against viral infections.

- Anticancer Activity : Demonstrated cytotoxic effects on cancer cell lines.

Table 1: Anticancer Activity Data

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 12.8 |

| HeLa (Cervical) | 8.1 |

| U2OS (Osteosarcoma) | 0.69 |

These findings suggest that the compound could be further explored for therapeutic applications in cancer treatment.

Medicine

The compound is under investigation for its potential as a therapeutic agent in treating various diseases. Its mechanisms may involve:

- Inhibiting Enzymatic Activity : Modulating enzyme functions.

- Disrupting Cellular Processes : Interfering with signaling pathways related to cell proliferation and apoptosis.

Industry

In industrial applications, this compound is utilized as:

- A corrosion inhibitor in metal protection.

- A stabilizer for plastics and coatings.

- An additive in various chemical processes to enhance performance.

Antimicrobial Studies

A study assessed the antimicrobial efficacy of benzotriazole derivatives against multi-drug resistant strains of bacteria. The results indicated that modifications at the bromine position significantly enhanced activity against Methicillin-resistant Staphylococcus aureus (MRSA) strains.

Anticancer Research

In comparative analyses involving benzotriazole derivatives, this compound exhibited superior anticancer activity compared to traditional chemotherapeutics like doxorubicin across multiple assays. Further research is necessary to elucidate the precise molecular mechanisms involved.

作用机制

The mechanism of action of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

相似化合物的比较

Structural Analogs within the Benzotriazole Family

1H-Benzotriazole-5-carboxylic Acid (CAS 23814-12-2)

- Molecular Formula : C₇H₅N₃O₂

- Molecular Weight : 163.13 g/mol .

- Key Differences : Lacks the methyl and bromine substituents, resulting in a simpler structure with reduced steric bulk. This compound is widely used as a corrosion inhibitor and ligand in coordination chemistry .

1-Benzyl-1,2,3-benzotriazole-5-carboxylic Acid

- Molecular Formula : C₁₄H₁₁N₃O₂

- Molecular Weight : 253.26 g/mol .

- Key Differences: Substitution of the methyl group with a benzyl moiety enhances lipophilicity (XLogP: 2.2 vs.

5-Bromo-1H-benzotriazole-7-carboxylic Acid

- Molecular Formula : C₇H₄BrN₃O₂

- Molecular Weight : 242.03 g/mol .

- Key Differences : Positional isomer with bromine at position 5 instead of 6. This alters electronic distribution and reactivity, making it less favorable for Suzuki-Miyaura coupling reactions targeting the bromine atom .

Heterocyclic Analogs with Modified Cores

7-Bromo-2-methyl-1,3-benzoxazole-5-carboxylic Acid

- Molecular Formula: C₉H₆BrNO₃

- Molecular Weight : 256.05 g/mol .

- Key Differences : Replacement of the triazole ring with an oxazole reduces nitrogen content, impacting hydrogen-bonding capacity. Applications include fluorescent probes due to the benzoxazole core’s photostability .

7-Bromo-2-methyl-1H-benzoimidazole-5-carboxylic Acid Methyl Ester

- Molecular Formula : C₁₀H₈BrN₂O₂

- Molecular Weight: Not explicitly stated, but estimated ~283.1 g/mol.

- Key Differences : The benzoimidazole core and methyl ester group enhance metabolic stability. This compound is an intermediate in synthesizing Tegoprazan , a gastric acid inhibitor .

Functional and Reactive Comparisons

生物活性

7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid (CAS No. 1354771-68-8) is a compound belonging to the benzotriazole class, known for its diverse biological activities. This article aims to explore its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈BrN₃O₂, with a molecular weight of 242.03 g/mol. The unique combination of bromine, methyl, and carboxylic acid functional groups contributes to its distinct chemical behavior and biological activity.

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria .

Antiviral Activity

The compound's antiviral potential has also been explored. In vitro studies have shown that it can inhibit the replication of certain viruses. For instance, derivatives of benzotriazole have demonstrated selective activity against Chlamydia, indicating a pathway for developing targeted antiviral therapies .

Anticancer Activity

The anticancer properties of this compound have garnered attention in recent studies. It has been tested against various cancer cell lines:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.8 |

| HeLa (Cervical Cancer) | 8.1 |

| U2OS (Osteosarcoma) | 0.69 |

These results indicate that the compound exhibits potent cytotoxic effects against cancer cells and could be a promising candidate for further development in cancer therapy .

The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. The compound may act by:

- Inhibiting Enzymatic Activity : It can bind to enzymes or receptors, modulating their functions.

- Disrupting Cellular Processes : The compound may interfere with cellular signaling pathways involved in proliferation and apoptosis.

Further studies are necessary to elucidate the precise molecular mechanisms at play.

Case Studies

Several case studies highlight the potential applications of this compound in medicinal chemistry:

- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various benzotriazole derivatives against resistant strains of bacteria. Results indicated that modifications at the bromine position significantly enhanced activity against MRSA strains.

- Anticancer Research : In a comparative analysis involving several benzotriazole derivatives, this compound showed superior anticancer activity compared to traditional chemotherapeutics like doxorubicin in multiple assays.

常见问题

Basic: What are the recommended synthetic routes for 7-bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of halogenated benzotriazole derivatives often involves cyclization of substituted anilines or coupling reactions. For brominated analogs like this compound, a plausible route includes:

Bromination : Introduce bromine at the 7-position using electrophilic aromatic substitution (e.g., NBS or Br₂ with a Lewis acid catalyst) .

Triazole Formation : Construct the triazole ring via cyclization of a diazonium intermediate or via Huisgen cycloaddition, ensuring regioselectivity through steric or electronic directing groups .

Carboxylic Acid Introduction : Oxidize a methyl or hydroxymethyl group at the 5-position using KMnO₄ or RuO₄ under controlled pH to avoid over-oxidation .

Optimization : Use factorial design (e.g., varying temperature, catalyst loading, and solvent polarity) to maximize yield and purity. ICReDD’s computational-experimental feedback loop can narrow optimal conditions .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Employ orthogonal analytical techniques:

- HPLC-MS : Quantify purity (>95% recommended) and detect trace impurities using reverse-phase C18 columns with UV detection at 254 nm .

- NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H NMR for methyl group at δ 2.5–3.0 ppm; ¹³C NMR for carboxylic acid at ~170 ppm) .

- X-ray Crystallography : Resolve ambiguous regiochemistry in the benzotriazole core, especially if bromine placement is contested .

Basic: What solvent systems are suitable for handling this compound in experimental workflows?

Methodological Answer:

The compound’s solubility depends on pH and substituent effects:

- Polar aprotic solvents (DMF, DMSO) dissolve the carboxylic acid via deprotonation.

- Aqueous buffers (pH >5) enhance solubility but may hydrolyze the triazole ring under prolonged heating.

- Stability : Store in inert atmospheres at –20°C to prevent decarboxylation or bromine displacement. Pre-screen solvents for reactivity using accelerated stability studies (40°C/75% RH for 48 hours) .

Advanced: How can researchers address contradictory data in regioselective bromination of the benzotriazole core?

Methodological Answer:

Contradictions may arise from competing directing groups (e.g., methyl vs. carboxylic acid). To resolve:

Computational Modeling : Use DFT calculations to predict bromine’s electrophilic attack sites based on charge distribution .

Isotopic Labeling : Synthesize deuterated analogs to track substitution patterns via MS/MS fragmentation .

Comparative Synthesis : Prepare positional isomers (e.g., 5-bromo vs. 7-bromo) and validate via NOESY NMR to confirm spatial proximity of substituents .

Advanced: What computational tools are effective for predicting reaction pathways in benzotriazole derivatization?

Methodological Answer:

- Reaction Path Search : Apply GRRM or AFIR methods to map potential intermediates and transition states .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to prioritize functionalization sites .

- Machine Learning : Train models on halogenated heterocycle databases to predict yields and side products .

Advanced: How can researchers mitigate discrepancies in reported melting points or spectral data?

Methodological Answer:

Reproduce Under Standardized Conditions : Use identical instrumentation (e.g., same DSC heating rate) and calibrate with reference standards .

Cross-Validate Techniques : Compare IR carbonyl stretches (~1700 cm⁻¹) with XRD bond lengths to confirm carboxylic acid tautomerism .

Collaborative Studies : Share samples with independent labs to rule out batch-specific impurities .

Advanced: What strategies optimize catalytic systems for coupling reactions involving this compound?

Methodological Answer:

- Ligand Screening : Test phosphine (e.g., XPhos) or NHC ligands in palladium-catalyzed cross-couplings to enhance efficiency .

- Solvent Effects : Use Hansen solubility parameters to balance substrate solubility and catalyst activity .

- In Situ Monitoring : Employ ReactIR to track intermediates and adjust reaction parameters dynamically .

Advanced: How does steric hindrance from the methyl group influence reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Kinetic Studies : Compare reaction rates of methylated vs. non-methylated analogs using stopped-flow UV/Vis .

- Molecular Dynamics : Simulate transition states to quantify steric effects on activation energy .

- Protecting Groups : Temporarily mask the carboxylic acid to isolate methyl group impacts .

Advanced: What factorial design approaches are suitable for multifactor optimization in large-scale synthesis?

Methodological Answer:

- Full Factorial Design : Vary temperature (80–120°C), catalyst loading (1–5 mol%), and solvent (THF vs. toluene) in a 2³ matrix to identify interactions .

- Response Surface Methodology : Model non-linear relationships between factors (e.g., pressure in high-temperature reactions) .

- Taguchi Arrays : Prioritize cost-effective factors (e.g., reducing catalyst reuse cycles) without compromising purity .

Advanced: How can researchers reconcile conflicting reports on the compound’s stability under acidic conditions?

Methodological Answer:

pH-Rate Profiling : Measure degradation kinetics (HPLC) across pH 1–7 to identify instability thresholds .

Mechanistic Probes : Use ¹⁸O labeling to distinguish hydrolysis pathways (e.g., triazole ring vs. carboxylic acid cleavage) .

Accelerated Aging : Apply Arrhenius modeling to extrapolate shelf-life under storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。